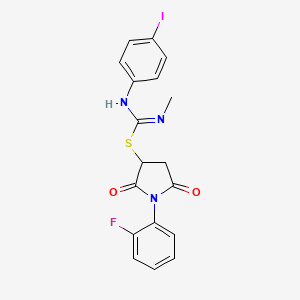![molecular formula C18H16ClF3N2O2S B5188514 N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5188514.png)
N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-3-propoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-3-propoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CTB, and it has been extensively studied for its unique properties and mechanisms of action.
作用机制
The mechanism of action of CTB is not fully understood, but it is believed to involve the inhibition of protein-protein interactions and enzyme activity. CTB has been shown to bind to the active site of certain enzymes, preventing them from functioning properly. Additionally, CTB has been shown to disrupt the interactions between proteins, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects
CTB has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that CTB can inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, CTB has been shown to modulate the activity of several neurotransmitter receptors, including the GABA-A receptor and the NMDA receptor. In vivo studies have demonstrated that CTB can reduce inflammation and oxidative stress, suggesting that it may have potential therapeutic applications.
实验室实验的优点和局限性
The advantages of using CTB in lab experiments include its ability to inhibit enzyme activity and disrupt protein-protein interactions, allowing researchers to study these processes in greater detail. Additionally, CTB has been shown to have a relatively low toxicity profile, making it a safer alternative to other compounds with similar properties. However, the limitations of using CTB in lab experiments include its complex synthesis method and limited availability.
未来方向
There are several future directions for research on CTB. One area of interest is the development of CTB-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of CTB and its effects on cellular signaling pathways. Finally, the synthesis of CTB could be optimized to improve its yield and reduce its complexity.
合成方法
The synthesis of CTB involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with carbon disulfide and potassium hydroxide to produce the corresponding dithiocarbamate. This intermediate is then reacted with 3-propoxybenzoyl chloride to yield CTB. The synthesis of CTB is a complex process that requires specialized equipment and expertise.
科学研究应用
CTB has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, CTB has been investigated as a potential drug candidate for the treatment of cancer and other diseases. In biochemistry, CTB has been used as a tool to study protein-protein interactions and enzyme activity. In pharmacology, CTB has been studied for its effects on neurotransmitter receptors and ion channels.
属性
IUPAC Name |
N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N2O2S/c1-2-8-26-13-5-3-4-11(9-13)16(25)24-17(27)23-15-10-12(18(20,21)22)6-7-14(15)19/h3-7,9-10H,2,8H2,1H3,(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAHFSSMVTZDDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-3-propoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-bromo-2-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5188467.png)
![3-fluoro-2-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B5188472.png)
![11-(3-fluorophenyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5188478.png)

![4-methoxy-6-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]pyrimidine](/img/structure/B5188500.png)
![2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B5188505.png)
![4-(4-methoxybenzyl)-9-methyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5188507.png)
![4-[1-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-piperidinyl]thiomorpholine](/img/structure/B5188515.png)

![2-({2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}amino)ethanol hydrochloride](/img/structure/B5188524.png)
![ethyl 5-propyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5188527.png)
![ethyl 4-[(3-chloro-4-fluorophenyl)amino]-1-piperidinecarboxylate](/img/structure/B5188535.png)